6-Benzylquinoline
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Overview
Description
6-Benzylquinoline is an organic compound with the molecular formula C₁₆H₁₃N. It is a derivative of quinoline, where a benzyl group is attached to the sixth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Benzylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-N-oxide using oxidizing agents like peracetic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Peracetic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Quinoline-N-oxide.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Benzylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Benzylquinoline and its derivatives involves interaction with various molecular targets and pathways. For instance, in medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its intended use .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Isoquinoline: A structural isomer with different chemical properties and applications.
Benzylisoquinoline: Another derivative with a benzyl group attached to the isoquinoline ring.
Uniqueness of 6-Benzylquinoline: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications. Its benzyl group enhances its lipophilicity, making it more suitable for certain biological and industrial applications compared to its analogs .
Properties
CAS No. |
54884-99-0 |
---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
6-benzylquinoline |
InChI |
InChI=1S/C16H13N/c1-2-5-13(6-3-1)11-14-8-9-16-15(12-14)7-4-10-17-16/h1-10,12H,11H2 |
InChI Key |
GMGJJCVVIGBOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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